Fmoc-N-Me-Ile-OH
CAS No.: 138775-22-1
Cat. No.: VC21543271
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 138775-22-1 |
---|---|
Molecular Formula | C22H25NO4 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | (2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
Standard InChI | InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1 |
Standard InChI Key | IQIOLCJHRZWOLS-XOBRGWDASA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Fmoc-N-Me-Ile-OH, scientifically identified as (2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid, belongs to the category of protected, N-methylated amino acids essential for controlled peptide synthesis. This compound features the natural amino acid L-isoleucine modified with both an N-methyl group and the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is strategically employed to prevent unwanted side reactions during peptide coupling procedures .
The structural composition of Fmoc-N-Me-Ile-OH incorporates several key elements: the isoleucine backbone with its characteristic side chain, the Fmoc protecting group containing a fluorenyl ring system, and a methyl group attached to the nitrogen atom. This N-methylation creates distinctive properties that significantly influence peptide characteristics when incorporated into larger structures .
Molecular Identity Parameters
The definitive identification of Fmoc-N-Me-Ile-OH relies on multiple chemical identifiers that precisely characterize the compound, as detailed in Table 1:
Parameter | Value |
---|---|
Chemical Formula | C₂₂H₂₅NO₄ |
Molecular Weight | 367.44 g/mol |
CAS Registry Number | 138775-22-1 |
PubChem CID | 15433034 |
IUPAC Name | (2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid |
Table 1: Fundamental molecular identification parameters for Fmoc-N-Me-Ile-OH
The compound's stereochemical configuration is specifically defined as (2S,3S), which corresponds to the L-configuration of the parent isoleucine amino acid. This precise stereochemistry is crucial for biological activity and proper function in peptide synthesis applications .
Advanced Chemical Identifiers
For database integration and computational chemistry applications, Fmoc-N-Me-Ile-OH is characterized by several machine-readable identifiers, as shown in Table 2:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1 |
InChIKey | IQIOLCJHRZWOLS-XOBRGWDASA-N |
SMILES | CCC@HC@@HN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Table 2: Computational chemical identifiers for Fmoc-N-Me-Ile-OH
These identifiers enable precise structural representation across chemical databases and are essential for computational modeling, structure searching, and chemical informatics applications.
Structural Characteristics and Properties
The molecular structure of Fmoc-N-Me-Ile-OH combines several functional elements that contribute to its specialized role in peptide chemistry.
Structural Components
Fmoc-N-Me-Ile-OH consists of three primary structural components:
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The isoleucine amino acid core with its characteristic side chain containing both a methyl and an ethyl group attached to the beta carbon
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The N-methyl group attached to the alpha amino position, which eliminates a potential hydrogen bond donor and restricts rotation around the peptide bond
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The Fmoc protecting group, comprising a fluorenyl ring system connected via a methoxycarbonyl linkage, which shields the amino group during peptide synthesis
This strategic combination of elements creates a building block with specialized chemical reactivity that enables controlled incorporation into growing peptide chains.
Physical and Chemical Properties
The physical and chemical properties of Fmoc-N-Me-Ile-OH influence its handling, storage, and application in peptide synthesis, as outlined in Table 3:
Property | Characteristics |
---|---|
Physical State | Solid at standard conditions |
Solubility | Typically soluble in DMF, DCM, and other organic solvents used in peptide synthesis |
Stability | Requires storage at -20°C for optimal preservation |
Optical Rotation | Exhibits specific optical activity due to its defined stereochemistry |
Recommended Shipping | Blue ice |
Table 3: Physical and chemical properties of Fmoc-N-Me-Ile-OH
These properties dictate the handling protocols and synthesis conditions when working with this compound in laboratory settings.
Applications in Peptide Chemistry
Fmoc-N-Me-Ile-OH serves critical functions in contemporary peptide science, with applications spanning from basic research to pharmaceutical development.
Role in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Fmoc-N-Me-Ile-OH functions as a specialized building block that enables the incorporation of N-methylated isoleucine residues into peptide sequences. The Fmoc protection strategy is particularly valuable because it employs mild deprotection conditions using bases like piperidine, which preserves the integrity of sensitive peptide structures during synthesis .
The incorporation process typically follows standard Fmoc-SPPS protocols, though coupling N-methylated amino acids like Fmoc-N-Me-Ile-OH often requires more potent coupling reagents and extended reaction times due to the steric hindrance introduced by the N-methyl group. This methodological adaptation is essential for achieving efficient incorporation of the modified residue without compromising yield or purity of the final peptide product.
Modification of Peptide Properties
The strategic incorporation of Fmoc-N-Me-Ile-OH into peptide sequences produces several significant modifications to peptide properties:
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Enhanced proteolytic stability: N-methylation of the peptide backbone significantly reduces susceptibility to enzymatic degradation, potentially extending the biological half-life of therapeutic peptides
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Altered conformational preferences: The N-methyl group restricts rotation around the peptide bond, potentially stabilizing specific secondary structures or inducing conformational constraints
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Modified hydrogen bonding patterns: N-methylation eliminates a hydrogen bond donor, affecting the compound's interaction with solvents, receptors, and binding partners
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Increased lipophilicity: The addition of the methyl group typically enhances membrane permeability, potentially improving oral bioavailability of peptide therapeutics
These property modifications make Fmoc-N-Me-Ile-OH particularly valuable in the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Research Applications
Current scientific literature highlights several significant research applications for peptides containing N-methylated isoleucine residues incorporated using Fmoc-N-Me-Ile-OH.
Peptide Therapeutics Development
The incorporation of N-methylated amino acids like Fmoc-N-Me-Ile-OH has proven valuable in the development of peptide-based therapeutics with enhanced pharmacological properties. The modified peptide backbone can:
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Resist enzymatic degradation, potentially extending the compound's half-life in biological systems
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Alter conformational flexibility, potentially enhancing receptor binding affinity or selectivity
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Improve membrane permeability, potentially enhancing oral bioavailability
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Modify hydrogen bonding patterns, potentially affecting recognition by biological targets
These modifications address several traditional limitations of peptide therapeutics, particularly their susceptibility to proteolytic degradation and poor oral bioavailability.
Structural Biology Studies
Researchers utilize Fmoc-N-Me-Ile-OH in studies investigating protein-protein interactions and peptide conformational dynamics. By strategically incorporating N-methylated isoleucine residues at specific positions, researchers can:
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Probe the importance of backbone hydrogen bonding in specific regions
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Investigate the impact of conformational constraints on binding interactions
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Explore the role of specific residues in protein-protein recognition surfaces
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Develop peptide-based probes for investigating biochemical pathways
These applications make Fmoc-N-Me-Ile-OH an important tool in fundamental biochemical research, providing insights into the relationship between peptide structure and function.
Comparative Analysis with Related Compounds
Understanding Fmoc-N-Me-Ile-OH in the context of related compounds provides valuable perspective on its unique properties and applications.
Comparison with Other N-Methylated Amino Acids
Fmoc-N-Me-Ile-OH belongs to a family of N-methylated amino acid derivatives used in peptide synthesis. A particularly relevant comparison is with Fmoc-N-Me-Leu-OH, which differs only in the arrangement of the side chain branching pattern, as detailed in Table 4:
Property | Fmoc-N-Me-Ile-OH | Fmoc-N-Me-Leu-OH |
---|---|---|
Chemical Formula | C₂₂H₂₅NO₄ | C₂₂H₂₅NO₄ |
Molecular Weight | 367.44 g/mol | 367.4 g/mol |
Side Chain Structure | 3-methylpentanoic acid | 4-methylpentanoic acid |
IUPAC Name | (2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid |
CAS Number | 138775-22-1 | 103478-62-2 |
Table 4: Comparative analysis of Fmoc-N-Me-Ile-OH and Fmoc-N-Me-Leu-OH
While structurally similar, these compounds can impart different conformational properties to peptides due to the distinct arrangement of their side chains. These subtle differences can significantly affect peptide folding, stability, and biological activity.
Comparison with Unmodified Fmoc-Ile-OH
Comparing Fmoc-N-Me-Ile-OH with standard Fmoc-Ile-OH highlights the specific impact of N-methylation:
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Coupling efficiency: N-methylation typically reduces coupling efficiency during peptide synthesis, requiring more potent coupling reagents or extended reaction times
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Conformational preferences: N-methylated derivatives typically restrict rotational freedom around the peptide bond, potentially stabilizing specific secondary structures
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Hydrogen bonding: N-methylation eliminates a hydrogen bond donor, altering interaction patterns with solvents and biological targets
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Proteolytic stability: Peptide bonds formed with N-methylated amino acids typically show enhanced resistance to enzymatic degradation
These comparative insights guide strategic decisions in peptide design and synthesis methodology.
Supplier | Catalog Number | Available Sizes | Price Range (USD) |
---|---|---|---|
P3 BioSystems | 45016 | Not specified | Starting at $25.00 |
RayBiotech | 331-11460 | 5g, 25g | Starting at $119.00 |
Table 5: Commercial availability of Fmoc-N-Me-Ile-OH
These commercial sources provide researchers with access to high-purity material suitable for peptide synthesis and related applications.
Future Research Directions
The continuing investigation of Fmoc-N-Me-Ile-OH and its applications in peptide science presents several promising research directions.
Therapeutic Peptide Development
The unique properties conferred by N-methylated isoleucine residues make Fmoc-N-Me-Ile-OH valuable for developing peptide therapeutics with enhanced pharmacological profiles. Future research will likely explore:
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Optimization of N-methylation patterns in peptide sequences to maximize oral bioavailability while maintaining target binding
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Development of peptide-based inhibitors targeting protein-protein interactions involved in disease pathways
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Creation of peptide therapeutics with improved proteolytic stability for extended duration of action
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Engineering of conformationally constrained peptides with enhanced receptor selectivity
These applications hold potential for addressing current limitations in peptide drug development.
Methodological Advances
Improving the methodological aspects of incorporating N-methylated amino acids represents another important research direction:
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Development of more efficient coupling protocols specifically optimized for N-methylated amino acids
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Creation of new protecting group strategies compatible with N-methylated residues
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Exploration of alternative synthetic routes to produce N-methylated building blocks more efficiently
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Investigation of enzymatic approaches for selective N-methylation of peptide backbones
These methodological advances would enhance the accessibility and utility of N-methylated peptides in both research and therapeutic applications.
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